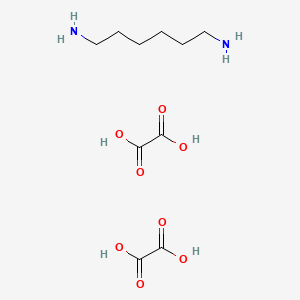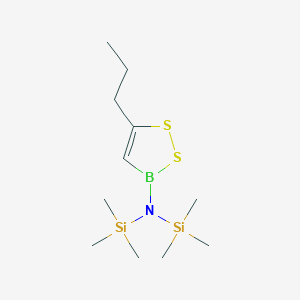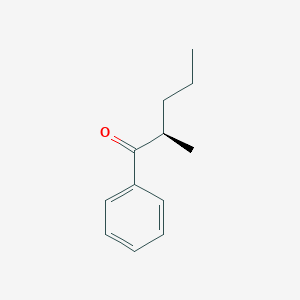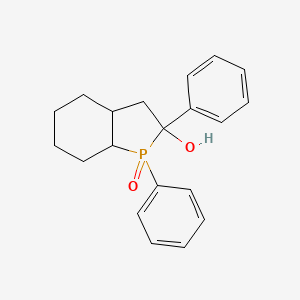
Hexane-1,6-diamine;oxalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexane-1,6-diamine, also known as hexamethylenediamine, is an organic compound with the formula H₂N(CH₂)₆NH₂. It consists of a hexamethylene hydrocarbon chain terminated with amine functional groups. This compound is a colorless solid with a strong amine odor and is primarily used in the production of polymers, such as nylon 66 . Oxalic acid, on the other hand, is a dicarboxylic acid with the formula (COOH)₂. It is a colorless crystalline solid that is soluble in water and is commonly used as a cleaning agent and in various chemical synthesis processes .
準備方法
Hexane-1,6-diamine: Hexane-1,6-diamine is typically produced by the hydrogenation of adiponitrile. The reaction involves the following steps:
- Adiponitrile is hydrogenated in the presence of a catalyst, such as cobalt or iron, and ammonia.
- The reaction is conducted on molten adiponitrile diluted with ammonia, resulting in hexane-1,6-diamine .
An alternative method uses Raney nickel as the catalyst and adiponitrile diluted with hexane-1,6-diamine itself as the solvent. This process operates without ammonia and at lower pressure and temperature .
Oxalic Acid: Oxalic acid can be prepared by the oxidation of carbohydrates or glucose using nitric acid. Industrially, it is produced by the oxidation of carbohydrates with nitric acid in the presence of vanadium pentoxide as a catalyst .
化学反応の分析
Hexane-1,6-diamine: Hexane-1,6-diamine undergoes various chemical reactions, including:
Condensation Reactions: It reacts with dicarboxylic acids, such as adipic acid, to form polyamides like nylon 66.
Phosgenation: It reacts with phosgene to produce hexamethylene diisocyanate, which is used in the production of polyurethane.
Cross-linking: It serves as a cross-linking agent in epoxy resins.
Oxalic Acid: Oxalic acid undergoes several types of reactions, including:
Reduction: It can be reduced to glycolic acid using reducing agents like zinc and hydrochloric acid.
Decomposition: When heated, oxalic acid decomposes into carbon dioxide and formic acid.
Complexation: It forms complexes with metal ions, which are used in various applications, including metal cleaning and extraction.
科学的研究の応用
Hexane-1,6-diamine: Hexane-1,6-diamine is primarily used in the production of polymers. Its applications include:
Nylon 66 Production: It is a key monomer in the production of nylon 66, which is used in textiles, plastics, and automotive parts.
Polyurethane Production: It is used to produce hexamethylene diisocyanate, a monomer for polyurethane.
Epoxy Resins: It acts as a cross-linking agent in epoxy resins, enhancing their mechanical properties.
Oxalic Acid: Oxalic acid has various applications in scientific research, including:
Cleaning Agent: It is used as a cleaning agent for removing rust and stains.
Chemical Synthesis: It is used as a reagent in the synthesis of various organic compounds.
Metal Complexation: It forms complexes with metal ions, which are used in metal extraction and purification processes.
作用機序
Hexane-1,6-diamine: Hexane-1,6-diamine exerts its effects primarily through its amine functional groups. These groups participate in condensation reactions with carboxylic acids to form amide bonds, leading to the formation of polymers like nylon 66 . The amine groups also react with isocyanates to form urethane linkages in polyurethanes .
Oxalic Acid: Oxalic acid acts as a chelating agent, binding to metal ions and forming stable complexes. This property is utilized in metal cleaning and extraction processes . Additionally, oxalic acid can undergo redox reactions, serving as a reducing agent in various chemical reactions .
類似化合物との比較
Hexane-1,6-diamine: Similar compounds include:
Pentylamine: A shorter-chain amine with similar reactivity but different physical properties.
Cadaverine: A diamine with a similar structure but different applications.
Methylhexanamine: A structurally related amine with different uses.
Oxalic Acid: Similar compounds include:
特性
CAS番号 |
93787-01-0 |
|---|---|
分子式 |
C10H20N2O8 |
分子量 |
296.27 g/mol |
IUPAC名 |
hexane-1,6-diamine;oxalic acid |
InChI |
InChI=1S/C6H16N2.2C2H2O4/c7-5-3-1-2-4-6-8;2*3-1(4)2(5)6/h1-8H2;2*(H,3,4)(H,5,6) |
InChIキー |
MFNZPARXWHPQOQ-UHFFFAOYSA-N |
正規SMILES |
C(CCCN)CCN.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2-Heptylundecyl)oxy]propane-1,2-diol](/img/structure/B14372419.png)

![2-[(Ethoxycarbonothioyl)sulfanyl]ethyl pentanoate](/img/structure/B14372429.png)


![N-Phenyl-5-{[(quinolin-8-yl)oxy]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B14372452.png)
![2-Methyl-1-propyl-1h-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B14372457.png)
![Methyl 2-benzamido-3-[4-(bis(2-hydroxyethyl)amino)phenyl]prop-2-enoate](/img/structure/B14372460.png)

![(1,2-Phenylene)bis[(1,3-dithiolan-2-ylidene)phosphane]](/img/structure/B14372477.png)



![5,7,7-Trimethyl-2-pentyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine](/img/structure/B14372506.png)
